1-Propargyl-1H-benzotriazole synthesis and properties
1-Propargyl-1H-benzotriazole synthesis and properties
An In-depth Technical Guide to 1-Propargyl-1H-benzotriazole: Synthesis, Properties, and Applications
Introduction
1-Propargyl-1H-benzotriazole, also known as 1-(2-Propynyl)-1H-benzotriazole, is a versatile heterocyclic compound featuring a benzotriazole core N-substituted with a propargyl group. This terminal alkyne functionality makes it a valuable building block in organic synthesis, particularly in the field of "click chemistry." Its ability to readily participate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions allows for the efficient construction of complex 1,2,3-triazole-containing molecules.[1][2] This property has positioned 1-Propargyl-1H-benzotriazole as a key intermediate in the synthesis of compounds for pharmaceuticals, agrochemicals, and materials science. The benzotriazole moiety itself is a significant scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[3][4]
Synthesis of 1-Propargyl-1H-benzotriazole
The most common and straightforward method for synthesizing 1-Propargyl-1H-benzotriazole is the N-alkylation of 1H-benzotriazole with a propargyl halide, such as propargyl bromide. The reaction typically proceeds in the presence of a base to deprotonate the benzotriazole, facilitating nucleophilic attack on the propargyl halide. An effective and simple solvent-free technique for highly regioselective N-alkylation of benzotriazole has been developed using potassium carbonate (K₂CO₃), silica (SiO₂), and tetrabutylammonium bromide (TBAB) under thermal or microwave conditions, which favors the formation of 1-alkyl benzotriazoles.[5]
Experimental Protocol: N-Alkylation of 1H-Benzotriazole
This protocol is a representative method for the synthesis of 1-Propargyl-1H-benzotriazole.
Materials:
-
1H-Benzotriazole
-
Propargyl bromide (or propargyl chloride)
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Potassium carbonate (K₂CO₃) or another suitable base (e.g., NaOH)
-
Acetone or Dimethylformamide (DMF) as solvent
-
Ethyl acetate and water for workup
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
To a solution of 1H-benzotriazole (1.0 equivalent) in acetone, add powdered potassium carbonate (1.5 equivalents).
-
Stir the suspension vigorously at room temperature.
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Add propargyl bromide (1.1 equivalents) dropwise to the mixture.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 1-Propargyl-1H-benzotriazole.
Caption: General workflow for the synthesis of 1-Propargyl-1H-benzotriazole.
Physicochemical and Spectroscopic Properties
1-Propargyl-1H-benzotriazole is a stable, solid compound at room temperature. Its key properties are summarized in the table below. The terminal alkyne group is the most significant feature for its chemical reactivity.
| Property | Value | Reference |
| Molecular Formula | C₉H₇N₃ | [6] |
| Molecular Weight | 157.17 g/mol | [6] |
| CAS Number | 142321-23-1 | [6] |
| Melting Point | 52-56 °C | [7] |
| Appearance | White to light tan solid | |
| Assay | 96% | [7] |
| Solubility | Soluble in most organic solvents like methanol, ethanol, acetone, chloroform, and DMF. Slightly soluble in cold water. | [8] |
| SMILES | C#CCn1nnc2ccccc12 | [7] |
| InChI Key | HGIJKQXOOIWWGO-UHFFFAOYSA-N | [7] |
Spectroscopic characterization is essential to confirm the structure.
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¹H NMR: Expected signals include a triplet for the acetylenic proton (~2.5 ppm), a doublet for the methylene protons (~5.0 ppm), and multiplets for the aromatic protons of the benzotriazole ring (~7.3-8.1 ppm).
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¹³C NMR: Signals for the two sp-hybridized carbons of the alkyne, the methylene carbon, and the aromatic carbons are expected.
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IR Spectroscopy: A characteristic sharp peak for the C≡C-H stretch around 3300 cm⁻¹ and a peak for the C≡C stretch around 2100 cm⁻¹ would be present.
Applications in Research and Development
The primary utility of 1-Propargyl-1H-benzotriazole stems from its reactive alkyne group, making it a versatile reactant for various organic transformations.
Click Chemistry (CuAAC)
The most prominent application is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and regioselective reaction joins the terminal alkyne of 1-Propargyl-1H-benzotriazole with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1] This "click" reaction is widely used in drug discovery and bioconjugation due to its reliability, high yields, and tolerance of a wide range of functional groups under mild conditions.[1][9]
Examples of its use in drug development include:
-
Antibacterial Agents: Preparation of clarithromycin analogs with antibacterial activity.[6]
-
Antifungal Agents: Synthesis of oxindole-1-H-1,2,3-triazole hybrids and carbazole hybrid molecules exhibiting promising antifungal efficacy.[10][11]
-
Anticancer Agents: The resulting 1,2,3-triazole derivatives are explored for their potential as anticancer agents.[12]
Other Reactions
Beyond click chemistry, 1-Propargyl-1H-benzotriazole serves as a reactant in several other important reactions:
-
Sonogashira coupling[6]
-
Hydroboration and hydrostannylation reactions[6]
-
Brønsted superacid-catalyzed reactions[6]
Corrosion Inhibition
While 1-Propargyl-1H-benzotriazole is primarily used in synthesis, the parent benzotriazole scaffold is a well-known and effective corrosion inhibitor, especially for copper and its alloys.[8][13][14] It forms a protective, chemisorbed barrier film on the metal surface.[15] This property is relevant as derivatives synthesized from 1-Propargyl-1H-benzotriazole may retain or have modified corrosion inhibition capabilities, an area of interest in materials science.
Experimental Protocols: Key Reactions
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This generalized protocol describes the use of 1-Propargyl-1H-benzotriazole in a typical click reaction.
Materials:
-
1-Propargyl-1H-benzotriazole (1.0 equivalent)
-
Organic azide (1.0-1.1 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equivalents)
-
Sodium ascorbate (0.1-0.5 equivalents)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
In a reaction vessel, dissolve 1-Propargyl-1H-benzotriazole and the organic azide in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the CuSO₄·5H₂O solution. The order of addition is crucial to ensure the in-situ reduction of Cu(II) to the active Cu(I) catalyst.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1,2,3-triazole product by column chromatography or recrystallization.
Caption: Generalized workflow for a CuAAC "click" reaction.
Logical Workflow in Drug Discovery
1-Propargyl-1H-benzotriazole is not typically the final active molecule but rather a critical intermediate. Its role in the drug discovery pipeline is to provide a reliable "handle" for connecting the benzotriazole scaffold to other molecular fragments via a stable triazole linker, enabling the rapid generation of diverse compound libraries for biological screening.
Caption: Role of 1-Propargyl-1H-benzotriazole in a drug discovery workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. 1-炔丙基-1H-苯并三唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-炔丙基-1H-苯并三唑 96% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. Page loading... [wap.guidechem.com]
- 9. 1-Propargyl-1H-benzotriazole [myskinrecipes.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis and biological evaluation of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 15. copper.org [copper.org]
